SHP2 Inhibitor Potency: Comparative IC50 Data in Enzyme and Cellular Assays
Derivatives of 6-Amino-3-methylpyrimidin-4(3H)-one are exceptionally potent SHP2 inhibitors. The compound serves as the core scaffold for SHP394, an allosteric inhibitor with a remarkable IC50 of 23 nM against SHP2 in a biochemical assay [1]. Importantly, this activity is not shared by its close structural analog, 6-amino-3-methyluracil. While the parent pyrimidinone scaffold (as in SHP394) achieves low nanomolar potency, 6-amino-3-methyluracil derivatives typically exhibit IC50 values in the micromolar range (e.g., 3.1 µM) [2], representing a >100-fold difference in potency.
| Evidence Dimension | SHP2 Inhibition (IC50) |
|---|---|
| Target Compound Data | 23 nM (for SHP394, a direct derivative) [1] |
| Comparator Or Baseline | 6-Amino-3-methyluracil derivative: 3.1 µM [2] |
| Quantified Difference | >100-fold greater potency for the 6-Amino-3-methylpyrimidin-4(3H)-one scaffold |
| Conditions | Target Compound: Biochemical assay, conditions unspecified [1]; Comparator: Recombinant SHP2 (262-532 aa) incubated for 1 hr with 10 µM DiFMUP [2] |
Why This Matters
The 100-fold improvement in potency differentiates this scaffold as a superior starting point for SHP2 inhibitor development, directly impacting the success of hit-to-lead campaigns.
- [1] AnjieChem. (n.d.). SHP394. View Source
- [2] BindingDB. (n.d.). BDBM50425807 CHEMBL2316902. View Source
